6H-Quino(2,3,4-kl)acridine, 7,8-dihydro-
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Overview
Description
6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- is a heterocyclic aromatic compound that belongs to the family of acridines. Acridines are known for their wide range of applications in various fields, including medicinal chemistry, due to their unique structural properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification.
Types of Reactions:
Oxidation: 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, alkylating agents, and nucleophiles.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Fully hydrogenated acridine derivatives.
Substitution: Various substituted acridines depending on the reagents used.
Scientific Research Applications
6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with DNA and potential as an intercalating agent.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the replication and transcription processes, leading to cell death. The compound targets specific molecular pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Acridine: A parent compound with similar structural features but lacking the additional fused rings.
Quinacrine: A derivative of acridine with known antimalarial and anticancer properties.
Amsacrine: Another acridine derivative used in chemotherapy.
Uniqueness: 6H-Quino(2,3,4-kl)acridine, 7,8-dihydro- is unique due to its specific ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
5002-81-3 |
---|---|
Molecular Formula |
C19H14N2 |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
8,14-diazapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-1(21),2,4,6,8,13,15,17,19-nonaene |
InChI |
InChI=1S/C19H14N2/c1-3-8-14-12(6-1)18-13-7-2-4-9-15(13)21-17-11-5-10-16(20-14)19(17)18/h1-4,6-9H,5,10-11H2 |
InChI Key |
GHJPNCIRJHNMSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3C4=C2C(=NC5=CC=CC=C54)C1 |
Origin of Product |
United States |
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